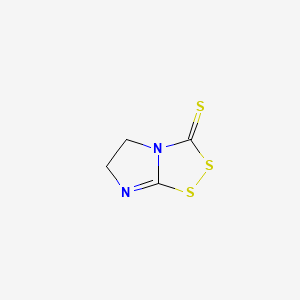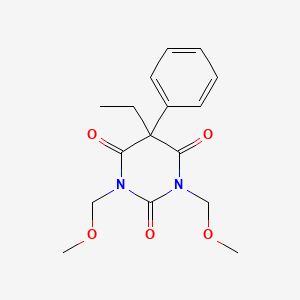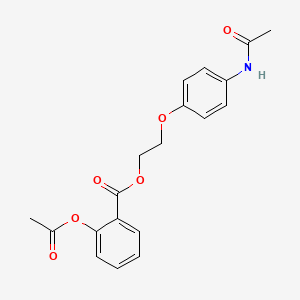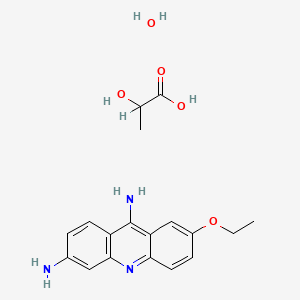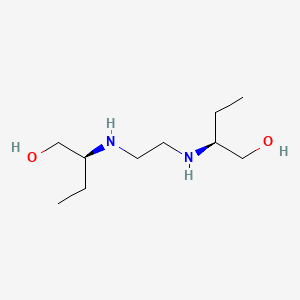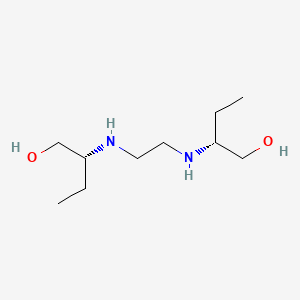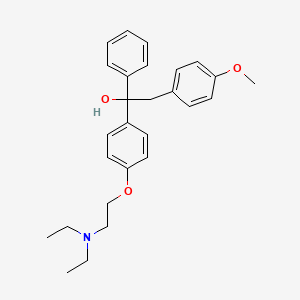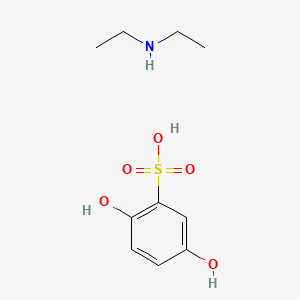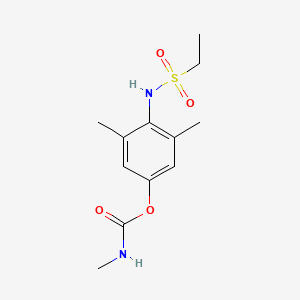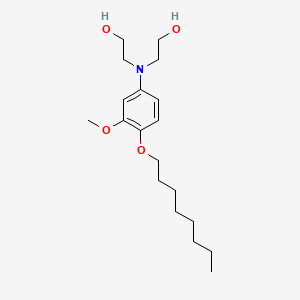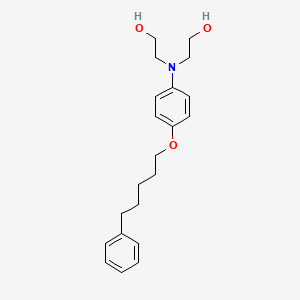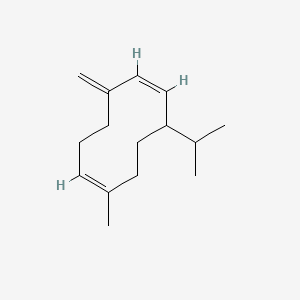
Germacren D
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene is a natural product found in Iris tectorum, Calypogeia muelleriana, and other organisms with data available.
Wissenschaftliche Forschungsanwendungen
Biotechnologie & Gentechnik
Germacren D stand im Zentrum des Interesses in der Biotechnologie, insbesondere in der Gentechnik von Hefe zur Produktion hoher Mengen dieser Verbindung. Forscher haben verschiedene Gene manipuliert, die mit dem Fluss von Terpenoidvorläufern zusammenhängen, um die Produktion von this compound in Hefestämmen deutlich zu erhöhen .
Berechnung Chemie
Der Cyclisierungsprozess der Verbindung, der zur Bildung von Cadinan- und Selinan-Sesquiterpenen führt, wurde mit rechnerischen Methoden umfassend untersucht. Diese Forschung trägt zum Verständnis des chemischen Verhaltens und der potenziellen Anwendungen von this compound-Derivaten bei .
Pflanzenbiologie
In der Pflanzenbiologie wird this compound für seine Rolle bei der Biosynthese von Sesquiterpenlactonen (STL) untersucht. Es ist insbesondere im Zusammenhang mit der Latexproduktion in Pflanzen wie Salat bemerkenswert, wo es zu den Abwehrmechanismen der Pflanze beiträgt .
Mikrobielle Zellfabriken
Es besteht wachsendes Interesse an der Verwendung mikrobieller Zellfabriken für die Produktion von (–)-Germacren D. Durch den Vergleich verschiedener this compound-Synthasen wollen Wissenschaftler mikrobielle Stämme für einen höheren Ertrag und eine höhere Effizienz optimieren .
Naturstoffchemie
This compound ist ein häufig vorkommendes Sesquiterpen, das in verschiedenen Pflanzenarten vorkommt. Sein Vorkommen und seine Konzentration werden mit Techniken wie Gaschromatographie-Massenspektrometrie (GC-MS) analysiert, was unser Verständnis der Pflanzenchemie und potenzieller Anwendungen erweitert .
Wirkmechanismus
Germacrene D, also known as (1Z,6Z)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene or 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene, is a sesquiterpene compound found mainly in plant essential oils . It has a wide variety of applications due to its insecticidal activities and its ability to serve as a precursor for many other sesquiterpenes .
Target of Action
It has been found to have a wide variety of insecticidal activities . It is also used as a precursor for many other sesquiterpenes .
Mode of Action
The mode of action of Germacrene D involves its interaction with its targets, leading to various changes. For instance, it has been suggested that the antimicrobial action of Germacrene D may be related to the permeabilization of the cells and disruption of the membrane integrity .
Biochemical Pathways
Germacrene D is typically produced in plants by the sesquiterpene synthases using the acyclic precursor farnesyl pyrophosphate (FPP) . It is an important precursor of many other sesquiterpenes, such as cadinene and amorphene . The production of Germacrene D can be boosted through metabolic engineering, as demonstrated in yeast .
Pharmacokinetics
Its molecular weight is 2043511 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of Germacrene D’s action are diverse. It has been found to have a wide variety of insecticidal activities . Moreover, it has been suggested to protect plants against pathogenic microbes .
Action Environment
The action, efficacy, and stability of Germacrene D can be influenced by various environmental factors. For instance, the antibacterial effectiveness of plants containing Germacrene D varies with their geographical location, which may be attributed to differences in the phytochemical makeup .
Biochemische Analyse
Biochemical Properties
Germacrene D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized by the enzyme germacrene D synthase . The GC–MS study revealed a positive correlation between the zone of inhibition and peak area percentages of Germacrene D in all bacterial species, indicating that this chemical may play a key role in the bactericidal potential of T. occidentalis .
Cellular Effects
Germacrene D has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been suggested to protect plants against pathogenic microbes and showed a deterrent effect on insects such as mosquitoes, aphids, and ticks, while attracting pollinating insects by acting as pheromones .
Molecular Mechanism
The molecular mechanism of Germacrene D involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in Solidago canadensis, the biosynthesis results in the pro-R hydrogen at C-1 of the farnesyl diphosphate ending up at C-11 of the (−)-germacrene D .
Temporal Effects in Laboratory Settings
The effects of Germacrene D change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, in Saccharomyces cerevisiae, the production of Germacrene D was achieved at a high titer .
Metabolic Pathways
Germacrene D is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, it is produced from farnesyl diphosphate by germacrene D synthases .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a cyclic compound through a Diels-Alder reaction, followed by a Wittig reaction to introduce the methylene and methyl groups. The final step involves an isomerization reaction to form the desired product.", "Starting Materials": ["Cyclopentadiene", "1,3-Butadiene", "Isopropylmagnesium bromide", "Methyltriphenylphosphonium bromide", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Methanol"], "Reaction": ["1. Cyclopentadiene and 1,3-butadiene undergo a Diels-Alder reaction in the presence of a Lewis acid catalyst to form the cyclic compound 1,6-cyclodecadiene.", "2. The cyclic compound is then reacted with isopropylmagnesium bromide to form a magnesium alkoxide intermediate.", "3. Methyltriphenylphosphonium bromide is added to the reaction mixture, which undergoes a Wittig reaction to introduce the methylene group at the 5-position of the cyclic compound.", "4. The resulting compound is then treated with sodium hydroxide to deprotonate the cyclopentadiene ring, followed by acidification with hydrochloric acid to protonate the cyclopentadiene ring and form the desired product.", "5. The product is extracted with ethyl acetate, dried over sodium sulfate, and purified by column chromatography using a mixture of ethyl acetate and methanol as the eluent."] } | |
CAS-Nummer |
37839-63-7 |
Molekularformel |
C15H24 |
Molekulargewicht |
204.35 g/mol |
IUPAC-Name |
(1E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+ |
InChI-Schlüssel |
GAIBLDCXCZKKJE-NWYXHMAXSA-N |
Isomerische SMILES |
C/C/1=C\CCC(=C)C=CC(CC1)C(C)C |
SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
Kanonische SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
Aussehen |
Solid powder |
Piktogramme |
Health Hazard |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
germacrene D germacrene D, (S-(E,E))-isome |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


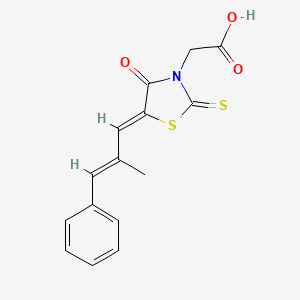
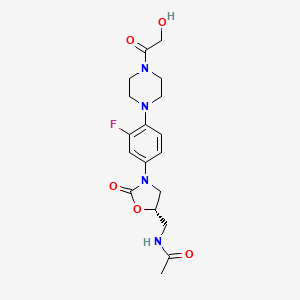
![N-[2-[[(E)-3-(4-Bromophenyl)-2-methylprop-2-enyl]amino]ethyl]isoquinoline-5-sulfonamide](/img/structure/B1671372.png)
